Ribociclib hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

利博西利布盐酸盐,商品名为Kisqali,是一种选择性细胞周期蛋白依赖性激酶抑制剂。它主要用于治疗激素受体阳性、人表皮生长因子受体2阴性的晚期或转移性乳腺癌。 利博西利布盐酸盐由诺华和Astex制药公司开发,于2017年3月获得美国食品药品监督管理局(FDA)批准 .

作用机制

利博西利布盐酸盐通过选择性抑制细胞周期蛋白依赖性激酶4和6(CDK4/6)发挥作用。这些激酶通过磷酸化视网膜母细胞瘤蛋白在细胞周期进程中发挥至关重要的作用,导致细胞分裂。通过抑制CDK4/6,利博西利布阻止视网膜母细胞瘤蛋白的磷酸化,从而阻止细胞周期进程并诱导细胞周期停滞在G1期。 这种机制在激素受体阳性乳腺癌细胞中特别有效 .

生化分析

Biochemical Properties

Ribociclib hydrochloride functions by inhibiting the activity of CDK4 and CDK6, enzymes that are essential for the progression of the cell cycle from the G1 phase to the S phase. By blocking these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing cell cycle arrest . This compound interacts with various biomolecules, including cyclin D, which forms a complex with CDK4/6, and the retinoblastoma protein, which is a key regulator of cell cycle progression .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It induces G1 phase cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, such as the cyclin D-CDK4/6-p16-retinoblastoma pathway, which is often dysregulated in cancer . Additionally, this compound influences gene expression by modulating the activity of transcription factors that are regulated by the retinoblastoma protein .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of CDK4 and CDK6. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their kinase activity . This inhibition leads to the dephosphorylation of the retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression . The compound’s ability to induce cell cycle arrest and apoptosis is a result of its direct interaction with CDK4/6 and its downstream effects on the retinoblastoma protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can be influenced by factors such as degradation and long-term exposure . Studies have shown that prolonged treatment with this compound can lead to sustained cell cycle arrest and reduced cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been shown to effectively induce cell cycle arrest and inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, such as neutropenia and QT prolongation . The therapeutic window for this compound is therefore critical for maximizing its efficacy while minimizing toxicity .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme . The metabolic pathways involved include hydroxylation, oxidation, and reduction, leading to the formation of various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The interaction of this compound with CYP3A4 and other enzymes is crucial for its biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which limits its penetration into the brain . This compound is distributed extensively in tissues, with a high volume of distribution, indicating its ability to reach various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it exerts its inhibitory effects on CDK4 and CDK6 . The compound’s subcellular localization is critical for its activity, as it needs to be in proximity to its target kinases . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments . The precise localization of the compound within cells is essential for its effectiveness in inhibiting cell cycle progression and inducing cell cycle arrest .

准备方法

合成路线和反应条件: 利博西利布盐酸盐通过多步合成。关键步骤包括形成吡咯并[2,3-d]嘧啶核心,然后引入哌嗪和环戊基。最后一步是形成盐酸盐。 合成路线通常包括诸如Buchwald偶联、区域选择性氢脱氯和DMAP催化的酯水解等反应 .

工业生产方法: 利博西利布盐酸盐的工业生产涉及优化合成路线,以确保高产率和纯度。绿色化学原理通常用于最大程度地减少有害溶剂和试剂的使用。 例如,乙醇和二甲亚砜优于更具毒性的溶剂,如二甲基甲酰胺 .

化学反应分析

反应类型: 利博西利布盐酸盐会发生各种化学反应,包括:

氧化: 利博西利布可以被氧化形成羟基化代谢产物。

还原: 还原反应会导致形成还原代谢产物。

取代: 亲核取代反应可能发生在哌嗪环上.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 可以使用氰离子等亲核试剂进行取代反应.

主要产物: 这些反应形成的主要产物包括羟基化和还原代谢产物,以及取代衍生物 .

科学研究应用

利博西利布盐酸盐具有广泛的科学研究应用:

化学: 用作研究细胞周期蛋白依赖性激酶抑制的模型化合物。

生物学: 利博西利布用于研究细胞周期调控及其对癌细胞增殖的影响。

相似化合物的比较

利博西利布盐酸盐经常与其他CDK4/6抑制剂,如帕博西利布和阿贝西利布进行比较。虽然所有三种化合物都具有相似的作用机制,但它们在药代动力学特征和副作用方面有所不同:

帕博西利布: 半衰期更长,与中性粒细胞减少症发生率更高有关。

阿贝西利布: 表现出更广泛的活性谱,与胃肠道副作用有关。

利博西利布: 以其可控的耐受性特征和在联合疗法中的有效性而闻名 .

类似化合物:

- 帕博西利布

- 阿贝西利布

- Fam-曲妥珠单抗德鲁克单抗

利博西利布盐酸盐以其高选择性和在联合疗法中的有效性而脱颖而出,使其成为抗癌治疗武器库中的宝贵补充。

属性

IUPAC Name |

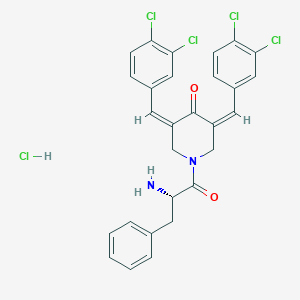

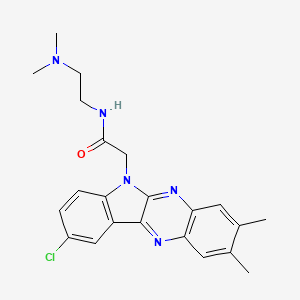

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRSIQPIKASMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211443-80-9 |

Source

|

| Record name | Ribociclib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOCICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

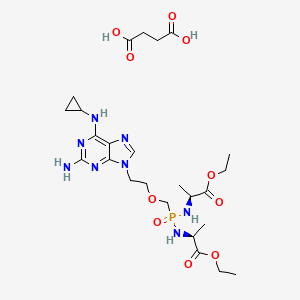

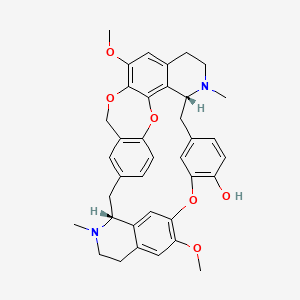

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)